molecular formula C14H12ClNO2 B6403447 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% CAS No. 1261976-18-4

3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6403447
CAS RN: 1261976-18-4
M. Wt: 261.70 g/mol
InChI Key: JORIFZJZCSRQDB-UHFFFAOYSA-N
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Description

3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% (3-ACMB) is an organic compound commonly used in laboratory experiments due to its versatility and ease of synthesis. It is a white, odorless powder with a melting point of 150-152°C and a molecular weight of 237.6 g/mol. 3-ACMB is a common starting material for many organic reactions and has been used in a variety of scientific research applications.

Scientific Research Applications

3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and polymers. It has also been used in the synthesis of polymeric materials, such as polycarbonates, polyurethanes, and polyamides. Additionally, 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% has been used in the synthesis of dyes, such as azo dyes, and in the synthesis of organic pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an intermediate in the formation of other compounds. It is also believed to act as a catalyst in certain organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, ease of synthesis, and versatility. Additionally, 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% is non-toxic and non-carcinogenic, making it a safe choice for laboratory experiments. The limitations of using 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% in laboratory experiments include its low solubility and instability.

Future Directions

There are a number of potential future directions for 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% research. These include further research into its mechanism of action, potential applications in the pharmaceutical industry, and the development of new synthetic methods. Additionally, further research into its biochemical and physiological effects is needed. Finally, further research into its solubility and stability could lead to the development of new methods for its use in laboratory experiments.

Synthesis Methods

3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the conversion of 3-chloro-5-methylbenzoic acid to 3-chloro-5-methylbenzoyl chloride. This is achieved through the reaction of the acid with thionyl chloride in the presence of a base such as pyridine. The second step involves the reaction of 3-chloro-5-methylbenzoyl chloride with an amine such as ethylamine to form 3-Amino-5-(3-chloro-5-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-(3-chloro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(16)6-10/h2-7H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORIFZJZCSRQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690323
Record name 5-Amino-3'-chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-18-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-3′-chloro-5′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261976-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3'-chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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